molecular formula C12H14F3NO B14845575 4-Cyclopropoxy-5-isopropyl-2-(trifluoromethyl)pyridine

4-Cyclopropoxy-5-isopropyl-2-(trifluoromethyl)pyridine

Katalognummer: B14845575
Molekulargewicht: 245.24 g/mol
InChI-Schlüssel: MWZOKKSZNQHABL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-5-isopropyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with cyclopropoxy and isopropyl substituents. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Analyse Chemischer Reaktionen

4-Cyclopropoxy-5-isopropyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-5-isopropyl-2-(trifluoromethyl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-5-isopropyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy . The exact pathways and targets may vary depending on the specific application and derivative being studied.

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-5-isopropyl-2-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C12H14F3NO

Molekulargewicht

245.24 g/mol

IUPAC-Name

4-cyclopropyloxy-5-propan-2-yl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H14F3NO/c1-7(2)9-6-16-11(12(13,14)15)5-10(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

MWZOKKSZNQHABL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CN=C(C=C1OC2CC2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.